Product packaging for Desmethoxy Fluvoxamine(Cat. No.:CAS No. 1217216-82-4)

Desmethoxy Fluvoxamine

Cat. No.: B596355
CAS No.: 1217216-82-4
M. Wt: 288.314
InChI Key: QYWVEFPUVMRRCU-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Desmethoxy Fluvoxamine (CID 71315701), with the molecular formula C14H19F3N2O, is a primary metabolite of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine . It is generated in vivo via the O-demethylation of the parent drug, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6 . This pathway is subject to significant inter-individual variability due to genetic polymorphisms in the CYP2D6 gene, which can lead to differences in the metabolic rate and overall plasma exposure of Fluvoxamine . Consequently, this compound serves as a critical analytical reference standard in pharmacokinetic and pharmacogenomic studies. Researchers utilize it to investigate individual differences in drug metabolism, assess metabolic ratios, and identify potential drug-drug interactions, such as those observed with pan-CYP inhibitors like apatinib, which can significantly inhibit the formation of this compound . Quantification of this metabolite, often alongside the parent drug using advanced techniques like UPLC-MS/MS, provides valuable insights into the metabolic fate of Fluvoxamine and factors influencing its clinical efficacy and safety profile . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19F3N2O B596355 Desmethoxy Fluvoxamine CAS No. 1217216-82-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-1-[4-(trifluoromethyl)phenyl]pentylideneamino]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O/c1-2-3-4-13(19-20-10-9-18)11-5-7-12(8-6-11)14(15,16)17/h5-8H,2-4,9-10,18H2,1H3/b19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWVEFPUVMRRCU-CPNJWEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217216-82-4
Record name Desmethoxy fluvoxamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217216824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESMETHOXY FLUVOXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q6B2H40LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Preparative Methodologies for Research Applications

Strategic Approaches for Laboratory Synthesis of Desmethoxy Fluvoxamine (B1237835)

The laboratory synthesis of Desmethoxy Fluvoxamine is logically modeled after the synthesis of Fluvoxamine, primarily involving a two-step process: the oximation of a precursor ketone followed by an etherification reaction. The key distinction lies in the initial choice of starting material, which lacks the methoxy (B1213986) group present in the Fluvoxamine precursor.

The proposed synthetic pathway commences with 1-(4-(trifluoromethyl)phenyl)pentan-1-one . This ketone serves as the foundational scaffold for constructing the this compound molecule.

Step 1: Oximation

The first critical step is the conversion of the ketone to its corresponding oxime. This is typically achieved by reacting 1-(4-(trifluoromethyl)phenyl)pentan-1-one with hydroxylamine (B1172632) hydrochloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid liberated during the reaction, thereby driving the equilibrium towards the formation of the oxime. Common bases used for this transformation include sodium carbonate or sodium hydroxide (B78521). epo.org The choice of solvent can vary, with alcohols such as ethanol (B145695) being frequently employed. google.com This reaction yields 1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime .

Step 2: Etherification

The subsequent step involves the alkylation of the newly formed oxime with a suitable 2-aminoethylating agent to introduce the aminoethyl ether moiety. A common and effective reagent for this purpose is 2-chloroethylamine (B1212225) hydrochloride . google.comgoogle.com The reaction is performed in a suitable solvent, such as dimethylformamide or toluene, and in the presence of a strong base like potassium hydroxide to facilitate the nucleophilic attack of the oxime oxygen on the electrophilic carbon of 2-chloroethylamine. google.com This Williamson ether synthesis results in the formation of the target compound, (E)-1-(4-(trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime , which is this compound. simsonpharma.com

Table 1: Key Reactants in the Synthesis of this compound

Compound NameMolecular FormulaRole in Synthesis
1-(4-(trifluoromethyl)phenyl)pentan-1-oneC₁₂H₁₃F₃OStarting Ketone Precursor
Hydroxylamine HydrochlorideNH₂OH·HClOximation Reagent
2-Chloroethylamine HydrochlorideC₂H₆ClN·HClAminoethylating Agent
Potassium HydroxideKOHBase for Etherification
Sodium CarbonateNa₂CO₃Base for Oximation

Investigation of Synthetic Intermediates and Byproducts

A thorough understanding of the intermediates and potential byproducts is crucial for monitoring reaction progress and ensuring the purity of the final compound.

The primary intermediate in this synthesis is 1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime . A significant consideration during the formation of this oxime is the potential for the generation of geometric isomers, namely the (E)- and (Z)-isomers. The desired isomer for the subsequent etherification step is typically the (E)-isomer. The ratio of these isomers can be influenced by the reaction conditions, including temperature and the choice of base. googleapis.com Patents related to Fluvoxamine synthesis indicate that specific conditions can be optimized to favor the formation of the (E)-isomer, with ratios as high as 95:5 (E to Z) being achievable. epo.org

During the etherification step, potential byproducts can arise from side reactions. Incomplete reaction will result in the presence of unreacted 1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime in the final product mixture. Additionally, side reactions involving the amino group of 2-chloroethylamine or the final product could potentially lead to the formation of small quantities of impurities.

Table 2: Intermediates and Potential Byproducts

Compound NameMolecular FormulaClassificationNotes
1-(4-(trifluoromethyl)phenyl)pentan-1-one oximeC₁₂H₁₄F₃NOKey IntermediateExists as (E) and (Z) isomers.
(Z)-1-(4-(trifluoromethyl)phenyl)pentan-1-one oximeC₁₂H₁₄F₃NOIsomeric ByproductFormation should be minimized.
Unreacted Starting MaterialC₁₂H₁₃F₃OImpurityCan be present if oximation is incomplete.

Optimization of Reaction Pathways for Yield and Purity in Research Scale

For research applications, obtaining this compound in high yield and purity is paramount. Optimization of the reaction conditions at each step is therefore a critical exercise.

Oximation Step Optimization:

Base Selection: The choice of base can influence both the reaction rate and the isomeric ratio of the oxime. While strong bases like sodium hydroxide are effective, milder bases such as sodium carbonate may offer better control over the reaction and potentially favor the formation of the desired (E)-isomer. epo.org

Temperature Control: The reaction temperature can significantly impact the ratio of (E) to (Z) isomers. For the synthesis of the analogous Fluvoxamine oxime, maintaining the reaction temperature at around 45-50°C has been shown to produce a favorable isomer ratio. epo.org

Solvent System: The polarity and proticity of the solvent can affect the solubility of the reactants and the stability of the intermediates. Alcohols like ethanol are commonly used, but other solvents could be explored to optimize the reaction.

Etherification Step Optimization:

Reaction Time and Temperature: The alkylation of the oxime can be a slow process. In the original synthesis of Fluvoxamine, the reaction was conducted for two days at room temperature. google.com Optimization studies could explore elevated temperatures to reduce the reaction time, while carefully monitoring for the formation of degradation products.

Purification Strategy: After the reaction is complete, a series of work-up and purification steps are necessary to isolate the pure this compound. This typically involves an acid-base extraction to remove unreacted oxime and other impurities. The crude product can then be further purified by recrystallization or column chromatography to achieve high purity suitable for research purposes.

By carefully controlling these parameters, the synthesis of this compound can be efficiently conducted on a laboratory scale, providing material of sufficient quality and quantity for further investigation into its chemical and pharmacological properties.

Metabolic Formation and Biotransformation Pathways of Fluvoxamine Analogues

Elucidation of Enzymatic Pathways Responsible for Desmethoxy Fluvoxamine (B1237835) Formation

The transformation of fluvoxamine within the body is a complex process primarily occurring in the liver. pharmgkb.org The creation of its metabolites, including Desmethoxy fluvoxamine, is largely attributed to the action of specific enzymes.

Role of Cytochrome P450 Isoforms (e.g., CYP2D6, CYP1A2) in Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in drug metabolism. For fluvoxamine, two isoforms are of particular importance: CYP2D6 and CYP1A2. frontiersin.orgnih.gov

CYP2D6 is the primary enzyme responsible for the metabolism of fluvoxamine. frontiersin.orgresearchgate.netnih.gov It catalyzes the initial step in the major metabolic pathway, which is the oxidative demethylation of the methoxy (B1213986) group of fluvoxamine. pharmgkb.orgtandfonline.com This process leads to the formation of an intermediate alcohol, fluvoxamino alcohol, which is then further metabolized. pharmgkb.orgtandfonline.com In vitro studies using human liver microsomes and cDNA-expressed human CYP enzymes have confirmed that CYP2D6 is the main enzyme involved in this initial oxidation step. tandfonline.comnih.gov

CYP1A2 also contributes to the metabolism of fluvoxamine, although it appears to be involved in less significant pathways compared to CYP2D6. researchgate.netnih.govwikipedia.org This isoform is responsible for the substitution or removal of the amino group of fluvoxamine, leading to different metabolites. pharmgkb.org While both enzymes are involved, research indicates that the pathway catalyzed by CYP2D6 is the major route for fluvoxamine biotransformation. researchgate.netnih.gov

Characterization of Enzyme Kinetics and Catalytic Mechanisms in Preclinical Models

Preclinical studies, particularly those using rat liver microsomes (RLM) and human liver microsomes (HLM), have provided valuable insights into the enzyme kinetics of fluvoxamine metabolism. frontiersin.org

In studies with human liver microsomes, the formation of fluvoxamino alcohol from fluvoxamine was found to have mean Km and Vmax values of 76.3 µM and 37.5 pmol min−1 mg−1 protein, respectively. tandfonline.comnih.gov The Km value represents the substrate concentration at which the enzyme operates at half of its maximum velocity, providing an indication of the enzyme's affinity for the substrate.

Further investigations have explored the inhibitory potential of other compounds on fluvoxamine metabolism. For instance, the drug apatinib (B926) was found to inhibit the metabolism of fluvoxamine in a mixed manner in both rat and human liver microsomes. frontiersin.orgresearchgate.net The inhibitory constant (Ki) for apatinib was determined to be 0.05 µM in RLM and 2.23 µM in HLM. frontiersin.org The half-maximal inhibitory concentration (IC50) of apatinib against fluvoxamine metabolism was 0.190 µM in RLM and 6.419 µM in HLM. frontiersin.orgfrontiersin.org These findings demonstrate how other substances can influence the enzymatic breakdown of fluvoxamine.

ParameterRat Liver Microsomes (RLM)Human Liver Microsomes (HLM)
Fluvoxamine Km 4.738 µM frontiersin.org13.54 µM frontiersin.org
Apatinib IC50 0.19 µM frontiersin.org6.419 µM frontiersin.org
Apatinib Ki 0.05 µM frontiersin.org2.23 µM frontiersin.org

Impact of Genetic Polymorphisms on Metabolic Profiles in Research Systems

Genetic variations, or polymorphisms, in the genes encoding metabolic enzymes can significantly alter how individuals process drugs. frontiersin.org This is particularly true for CYP2D6, which exhibits a high degree of genetic polymorphism. frontiersin.orgnih.gov

Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). mydruggenome.orgnih.gov Poor metabolizers have reduced or no CYP2D6 enzyme function, leading to slower metabolism of CYP2D6 substrates like fluvoxamine. mydruggenome.orgdrugbank.com

Research has also demonstrated that different CYP2D6 variants exhibit varying catalytic activities towards fluvoxamine. frontiersin.org For example, a study investigating several CYP2D6 variants found that some, like CYP2D6.A5V and V104A, had significantly increased relative clearance rates compared to the wild-type CYP2D6.1, while others showed reduced activity. frontiersin.org

CYP2D6 VariantRelative Metabolic Rate (%) nih.gov
CYP2D6.1 44.32
CYP2D6.2 54.03
CYP2D6.10 57.69

In Vitro Studies on Drug-Enzyme Interactions and Inhibition Effects

Fluvoxamine itself is a potent inhibitor of several CYP450 enzymes, which can lead to clinically significant drug-drug interactions. droracle.ainih.gov

In vitro studies have established that fluvoxamine is a strong inhibitor of CYP1A2 and CYP2C19. droracle.ainih.govhres.ca It is also a moderate inhibitor of CYP2C9 and CYP3A4, and a weak inhibitor of CYP2D6. wikipedia.orgdroracle.aihres.ca The potent inhibition of CYP1A2 by fluvoxamine has been demonstrated in studies using human liver microsomes, with a reported Ki value ranging from 0.12 to 0.24 µM. researchgate.net

The inhibitory effects of fluvoxamine on these enzymes mean that it can slow the metabolism of other drugs that are substrates for these enzymes, potentially leading to increased plasma concentrations of those drugs. hres.ca For example, fluvoxamine has been shown to inhibit the metabolism of clozapine (B1669256), which is metabolized by multiple CYP isoforms including CYP1A2, CYP2C19, CYP2D6, CYP2C9, and CYP3A4. nih.gov The Ki values for fluvoxamine's inhibition of these isoforms in relation to clozapine N-demethylation were found to be 0.041 µM for CYP1A2, 0.087 µM for CYP2C19, 2.2 µM for CYP2C9, and 4.9 µM for CYP2D6. nih.gov

Furthermore, in vitro studies have shown that the inhibition potency of fluvoxamine can be significantly greater in vivo than in vitro. nih.gov For CYP2C19, the in vivo inhibition potency was found to be roughly 40 times greater than what was observed in vitro. nih.gov

CYP IsoformFluvoxamine Inhibition PotencyReported Ki Values (µM)
CYP1A2 Strong droracle.aihres.ca0.041 (for clozapine N-demethylation) nih.gov, 0.12-0.24 researchgate.net
CYP2C19 Strong droracle.aihres.ca0.087 (for clozapine N-demethylation) nih.gov
CYP2C9 Moderate hres.ca2.2 (for clozapine N-demethylation) nih.gov
CYP3A4 Moderate hres.ca24 (for clozapine N-demethylation) nih.gov
CYP2D6 Weak wikipedia.orghres.ca4.9 (for clozapine N-demethylation) nih.gov

Comparative Analysis of Metabolic Pathways with Parent Compounds and Related Analogs

The metabolism of fluvoxamine results in the formation of at least nine different metabolites, which are primarily excreted in the urine. hres.ca The major metabolic pathway involves oxidative demethylation by CYP2D6 to form fluvoxamino alcohol, which is then oxidized by alcohol dehydrogenase to fluvoxamino acid. pharmgkb.orgnih.gov This major metabolite, along with its N-acetylated analog, accounts for about 60% of the urinary excretion products. drugbank.com Importantly, the main metabolites of fluvoxamine have been found to have negligible pharmacological activity. pharmgkb.orgnih.govhres.ca

Other, less prominent metabolic pathways are catalyzed by CYP1A2 and involve the removal or substitution of the amino group. pharmgkb.org

In comparison to other selective serotonin (B10506) reuptake inhibitors (SSRIs), fluvoxamine's metabolic profile and enzyme interactions are distinct. For instance, while fluoxetine (B1211875) and paroxetine (B1678475) are also metabolized by CYP2D6, fluvoxamine's interaction with CYP1A2 is particularly strong. psychiatryonline.org This potent inhibition of CYP1A2 is a key feature that distinguishes fluvoxamine from many other SSRIs and is responsible for a number of its drug-drug interactions. researchgate.netnih.govnih.gov

The formation of this compound is a direct result of the primary metabolic pathway of its parent compound, fluvoxamine. Understanding this pathway, the enzymes involved, and the factors that can influence it, is crucial for a comprehensive understanding of the compound's behavior in biological systems.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for separating complex mixtures, and its coupling with advanced detectors provides the sensitivity and selectivity required for pharmaceutical analysis.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful analytical technique prized for its high resolution, speed, and sensitivity. It is extensively used for the quantitative determination of drugs and their metabolites in various biological matrices. ijbpas.com In the context of Fluvoxamine (B1237835) and its related compounds, UPLC-MS/MS methods are developed to detect and quantify analytes at very low concentrations. frontiersin.orgresearchgate.net

A newly developed and validated UPLC-MS/MS method was successfully used to detect Fluvoxamine and its metabolite, desmethyl fluvoxamine. frontiersin.org The analytes were separated on a BEH C18 column (2.1 × 100 mm, 1.7 μm) maintained at 40°C. frontiersin.org The mobile phase consisted of 0.1% formic acid and acetonitrile (B52724), delivered with a gradient elution at a flow rate of 0.40 ml/min over a 3.0-minute run time. frontiersin.org Such methods are crucial for pharmacokinetic studies, and similar approaches can be applied to quantify Desmethoxy Fluvoxamine in preclinical samples. For instance, a sensitive and selective LC-MS/MS method was developed to quantify Fluvoxamine in human plasma over a concentration range of 2.6260 to 294.0960 ng/mL. ijbpas.com These methodologies, validated according to regulatory guidelines, are essential for supporting bioequivalence and bioavailability studies. ijbpas.com

The high sensitivity of UPLC-MS/MS, with limits of quantification (LOQ) often in the low ng/mL range, makes it indispensable for trace-level analysis of impurities and metabolites. mdpi.comnih.gov

Table 1: Example of UPLC-MS/MS Method Parameters for Fluvoxamine Analysis

ParameterConditionReference
InstrumentUltra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) frontiersin.org
ColumnBEH C18 (2.1 × 100 mm, 1.7 μm) frontiersin.org
Column Temperature40°C frontiersin.org
Mobile Phase0.1% Formic Acid and Acetonitrile (ACN) frontiersin.org
ElutionGradient: 10%–90% ACN (0–1.0 min), 90%–10% ACN (1.0–2.0 min), 10% ACN (2.1–3.0 min) frontiersin.org
Flow Rate0.40 mL/min frontiersin.org
Detection ModeMultiple Reaction Monitoring (MRM) nih.govmdpi.com
Monitoring Transitions (m/z)Fluvoxamine: 319.4 → 71.2; Desmethyl Fluvoxamine: 305.13 → 228.68 frontiersin.org

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Fluvoxamine and its impurities, including this compound, in pharmaceutical dosage forms. nih.govnih.gov The development of a stability-indicating HPLC method is crucial to separate the drug from its degradation products and impurities, ensuring the method's specificity. nih.govnih.gov

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated. One such method utilized a Phenomenex Luna C8 column with a gradient elution of 20 mM KH2PO4 (pH 3) and acetonitrile at a flow rate of 1.0 mL/min, with UV detection at 234 nm. Another validated method employed a Nova-Pak CN column with a mobile phase consisting of a mixture of 50 mM K2HPO4 (pH 7.0) and acetonitrile (60:40, v/v), with detection at 235 nm. nih.govnih.gov

Validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, robustness, and limits of detection (LOD) and quantification (LOQ). For example, one method demonstrated linearity over a concentration range of 0.05-750 μg/mL with a correlation coefficient (r²) of 0.9999. The LOD and LOQ were found to be 0.015 μg/mL and 0.05 μg/mL, respectively. Another method showed linearity from 1-80 μg/ml with precision (CV values) less than 2.0% and accuracy (error values) less than 1.6%. nih.govnih.gov These validated methods are suitable for routine quality control and stability testing of Fluvoxamine, effectively separating it from impurities like this compound (also known as Fluvoxamine EP Impurity A). chemicea.com

Table 2: Summary of Validated HPLC Methods for Fluvoxamine Analysis

ParameterMethod 1Method 2Reference
ColumnNova-Pak CNPhenomenex Luna C8 (150mm x 4.6mm, 5μ) nih.govnih.gov,
Mobile PhaseK2HPO4 50 mM (pH 7.0) and Acetonitrile (60:40, v/v)20 mM KH2PO4 (pH 3) and Acetonitrile (Gradient) nih.govnih.gov,
Flow RateNot Specified1.0 mL/min nih.govnih.gov,
DetectionUV at 235 nmUV at 234 nm nih.govnih.gov,
Linearity Range1-80 µg/mL0.05-750 µg/mL nih.govnih.gov,
LODNot Specified0.015 µg/mL
LOQNot Specified0.05 µg/mL
Precision (%CV)< 2.0%Not Specified nih.govnih.gov
Accuracy (% Error)< 1.6%Not Specified nih.govnih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

Spectroscopic Approaches for Structural Elucidation and Purity Assessment in Research Settings

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of new chemical entities and their related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. researchgate.net For research compounds like this compound, NMR provides unambiguous proof of structure. Techniques such as 1H NMR and 13C NMR are used to create a detailed map of the carbon-hydrogen framework of the molecule. daicelpharmastandards.com A Certificate of Analysis for this compound Hydrochloride explicitly lists that the compound's structure conforms to NMR analysis. lgcstandards.com This confirmation is standard practice for reference standards used in analytical method development and validation. chemicea.comdaicelpharmastandards.com Quantitative NMR (qNMR) can also be employed to determine the ratio of isomers and to quantify impurity levels, often with high accuracy and precision. researchgate.net

Mass Spectrometry (MS) is a critical technique for confirming the molecular identity of a compound by providing its exact molecular weight. nih.gov For this compound, its molecular formula is C14H19F3N2O, corresponding to a monoisotopic mass of 288.14494772 Da. nih.gov This information is confirmed by MS analysis, which is a standard test included in the characterization report for Fluvoxamine impurities. chemicea.comdaicelpharmastandards.comlgcstandards.com

Beyond providing the molecular weight, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of a molecule. uu.nl By inducing fragmentation and analyzing the resulting ions, researchers can deduce structural information that helps to confirm the identity of a compound and differentiate it from its isomers. For example, the fragmentation of Fluvoxamine's precursor ion ([M+H]+ at m/z 319.1628) yields characteristic product ions (e.g., m/z 71.0492, 258.1102) that serve as a fingerprint for its identification. nih.gov A similar analytical approach would be applied to this compound to establish its unique fragmentation pattern for unequivocal identification.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Research Compounds

Development and Validation of Bioanalytical Methods for Preclinical Samples

The development of robust bioanalytical methods is essential for the quantitative determination of a compound and its metabolites in biological matrices such as plasma and urine during preclinical studies. pharmacompass.comresearchgate.net These methods must be rigorously validated to ensure that the results are accurate and reliable. researchgate.neteuropa.eu The validation process for a bioanalytical method typically adheres to guidelines from regulatory agencies like the European Medicines Agency (EMA). europa.euuantwerpen.be

For a compound like this compound, a bioanalytical method would be developed, likely using LC-MS/MS due to its high sensitivity and selectivity, which is necessary for complex biological matrices. researchgate.netnih.gov The validation process involves assessing several key parameters:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the determined value to the nominal concentration. europa.eu Within-run and between-run accuracy should generally be within ±15% of the nominal value (±20% for the LLOQ). europa.eunih.gov

Precision: The degree of scatter between a series of measurements, expressed as the coefficient of variation (CV). europa.eu Precision should not exceed 15% CV (20% for the LLOQ). nih.gov

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process used to isolate the analyte from the biological matrix. ijbpas.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability). nih.gov

A sensitive HPLC method for Fluvoxamine in human serum, for example, was validated over a linear range of 0.5-240 ng/mL, with an LOQ of 0.5 ng/mL, demonstrating the levels of performance required for pharmacokinetic studies. nih.gov The development and validation of such a method for this compound would be a prerequisite for its investigation in any preclinical research setting. synzeal.comweblivelink.comsynzeal.comclearsynth.com

Table 3: Key Parameters for Bioanalytical Method Validation

Validation ParameterAcceptance Criteria (Typical)Reference
AccuracyMean concentration within ±15% of nominal (±20% at LLOQ) europa.eunih.gov
PrecisionCoefficient of Variation (CV) ≤15% (≤20% at LLOQ) europa.eunih.gov
SelectivityNo significant interference at the retention time of the analyte and internal standard (IS) nih.govnih.gov
Linearity (r²)≥0.99 mdpi.com
RecoveryConsistent, precise, and reproducible ijbpas.com
StabilityAnalyte concentration within ±15% of initial concentration under various conditions nih.gov

Pharmacological Research and Molecular Mechanistic Investigations Non Clinical

In Vitro Receptor Binding Affinity Studies

In vitro radioligand binding assays are fundamental in pharmacology to determine the affinity of a compound for specific receptors. fda.gov These studies measure how strongly a molecule binds to a target, which is typically quantified by the inhibition constant (Ki). For context, the parent drug, fluvoxamine (B1237835), is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) with a high binding affinity for the serotonin transporter (SERT). nih.gov It also demonstrates significant affinity for sigma-1 (σ1) receptors, where it acts as an agonist, but has negligible affinity for various other receptors, including adrenergic, cholinergic, dopaminergic, or histaminergic sites. fda.govnih.govdrugbank.com

In contrast, research indicates that the major metabolites of fluvoxamine, including fluvoxamino acid, possess negligible pharmacological activity. pharmgkb.orghres.capharmgkb.org Specific investigations into the receptor binding profile of desmethoxy fluvoxamine in its final acid form (fluvoxamino acid) have shown it to have only a weak effect on the inhibition of serotonin uptake. ncats.io Further supporting this, a study evaluating plasma filtrates containing fluvoxamino acid found no obvious inhibitory effect in a CYP2C9 activity assay, which indirectly points to a lack of significant interaction at this site. researchgate.net While precise Ki values for this compound at SERT or sigma-1 receptors are not prominently documented in the literature, the consensus from metabolic studies is that its formation represents a pathway to pharmacologically inactive compounds. pharmgkb.orgncats.io

CompoundTargetBinding Affinity (Ki)Finding
FluvoxamineSerotonin Transporter (SERT)~2.2 nM ncats.ioHigh affinity
FluvoxamineSigma-1 (σ1) ReceptorData not specified in resultsPotent agonist nih.gov
Fluvoxamino AcidSerotonin Transporter (SERT)Data not specified in resultsWeak inhibitory effect ncats.io
Fluvoxamino AcidOther ReceptorsData not specified in resultsConsidered pharmacologically inactive ncats.iohres.capharmgkb.org

Assessment of Enzyme Inhibition Profiles in Cell-Free or Cellular Systems

The assessment of a compound's potential to inhibit metabolic enzymes, particularly the cytochrome P450 (CYP450) system, is critical for predicting drug-drug interactions. The parent compound, fluvoxamine, is known to be a potent inhibitor of CYP1A2 and CYP2C19, and a less potent inhibitor of CYP2C9, CYP2D6, and CYP3A4. nih.govfarmaciajournal.comnih.govresearchgate.net

Investigations into the enzyme inhibition profile of its metabolite, this compound (as fluvoxamino acid), have been conducted to determine if it retains any of the inhibitory activity of the parent drug. In vitro studies using human liver microsomes specifically evaluated the effect of fluvoxamino acid on CYP2C9, an enzyme involved in the metabolism of many clinically important drugs. The results demonstrated that fluvoxamino acid exerted no obvious inhibitory effect on CYP2C9 activity. researchgate.net

Information regarding the inhibitory potential of this compound on other CYP450 isoforms or on other enzyme systems, such as monoamine oxidase (MAO), is not extensively detailed in the available literature. Fluvoxamine itself does not inhibit MAO activity. nih.gov The lack of significant inhibitory action by fluvoxamino acid on CYP2C9 suggests that this metabolic transformation substantially reduces the drug-drug interaction potential seen with the parent compound.

CompoundEnzymeInhibition Constant (Ki)Finding
FluvoxamineCYP1A20.041 - 0.28 µM nih.govresearchgate.netPotent inhibitor
FluvoxamineCYP2C190.087 µM researchgate.netPotent inhibitor
FluvoxamineCYP2D64.9 µM researchgate.netWeak inhibitor
Fluvoxamino AcidCYP2C9Not applicableNo obvious inhibitory effect researchgate.net

Exploration of Molecular Targets and Biological Pathways at the Subcellular Level

The pharmacological effects of a drug are mediated through its interaction with molecular targets, which in turn modulates various biological pathways. For fluvoxamine, the primary molecular targets are the serotonin transporter (SERT) and the sigma-1 receptor. nih.govnih.gov Inhibition of SERT at the presynaptic neuronal membrane blocks the reuptake of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission. fda.gov Fluvoxamine's potent agonism at sigma-1 receptors, which are chaperone proteins located primarily at the endoplasmic reticulum, modulates intracellular calcium signaling and has been implicated in neuroprotective effects. nih.gov

Given the evidence from in vitro studies that this compound (as fluvoxamino acid) has negligible affinity for these primary targets, pharmgkb.orgncats.io it is not expected to significantly engage with or modulate their associated biological pathways. The metabolic conversion of fluvoxamine to fluvoxamino acid effectively serves as a deactivation and detoxification step. This process eliminates the high-affinity interactions with both SERT and the sigma-1 receptor, meaning the metabolite is unlikely to contribute to the modulation of serotonergic activity or intracellular calcium signaling that characterizes the parent compound.

Structure-Activity Relationship (SAR) Analyses through In Vitro and Theoretical Studies

Structure-activity relationship (SAR) analysis provides insight into how a molecule's chemical structure correlates with its biological activity. The metabolic transformation of fluvoxamine to this compound (fluvoxamino acid) involves two key structural modifications that drastically alter its pharmacological profile.

The first modification is the O-demethylation of the terminal methoxy (B1213986) (–OCH3) group on the ethoxyamino side chain to a primary alcohol (–OH), forming fluvoxamino alcohol. researchgate.netpharmgkb.org The second step is the oxidation of this alcohol to a carboxylic acid (–COOH), forming fluvoxamino acid. researchgate.netpharmgkb.org

The profound loss of pharmacological activity observed in fluvoxamino acid strongly indicates that the intact 5-methoxy-1-pentanone oxime ether side chain of fluvoxamine is a critical pharmacophore for high-affinity binding to both the serotonin transporter and the sigma-1 receptor. The introduction of a highly polar and ionizable carboxylic acid group in place of the lipophilic methoxy group fundamentally changes the physicochemical properties of the molecule. This structural change likely disrupts the precise hydrophobic and electronic interactions required for effective binding within the active sites of its molecular targets. Therefore, the metabolic pathway leading to this compound represents a clear example of metabolic inactivation, where structural modification eliminates the therapeutic activity of the parent drug.

Computational Chemistry and in Silico Modeling for Mechanistic Understanding

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in this area. nih.govscispace.com

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. DFT calculations can determine the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.

For a molecule like Desmethoxy Fluvoxamine (B1237835), DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential interactions. Studies on the related compound fluvoxamine have shown that the MEP can identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net For Desmethoxy Fluvoxamine, the nitrogen atom of the amino group and the oxygen of the oxime ether would be expected to be electron-rich regions, while the trifluoromethylphenyl group would be relatively electron-poor.

Table 1: Computed Physicochemical Properties of this compound

Property Value Source
Molecular Formula C14H19F3N2O PubChem nih.gov
Molecular Weight 288.31 g/mol PubChem nih.gov
XLogP3-AA 3.5 PubChem nih.gov
Hydrogen Bond Donor Count 1 PubChem nih.gov
Hydrogen Bond Acceptor Count 4 PubChem nih.gov

This table is generated based on data from PubChem.

This compound, like its parent compound fluvoxamine, possesses an oxime double bond, leading to the existence of (E) and (Z) geometric isomers. The (E)-isomer is generally the pharmacologically relevant form. researchgate.net Quantum chemical calculations using DFT are crucial for exploring the conformational landscape and the energetics of interconversion between these isomers.

A study on fluvoxamine calculated the activation energy for the isomerization from the (E) to the (Z) form to be approximately 55 kcal/mol, indicating a high energy barrier that prevents spontaneous interconversion under normal conditions. researchgate.net This suggests that the (E)-isomer is conformationally stable. Similar calculations for this compound would involve identifying the transition state structure for the isomerization and calculating the intrinsic reaction coordinates (IRCs). These computations help confirm the stability of the active isomer and rule out spontaneous conversion to the inactive form. researchgate.netnih.gov The flexibility of the molecule also arises from rotation around single bonds, creating different conformers, or rotamers, which can be analyzed to find the lowest energy (most stable) conformation. wikipedia.org

Electronic Structure and Reactivity Analysis

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov It is essential for understanding the molecular basis of a drug's action and for discovering new potential ligands.

Serotonin (B10506) Transporter (SERT): The primary target for fluvoxamine-like compounds is the serotonin transporter (SERT). nih.gov Docking simulations place this compound into the binding site of a SERT homology model to predict its binding mode. Studies on related inhibitors show that they typically bind in the central S1 binding site. nih.govacs.org Key interactions often involve an ionic bond or hydrogen bond between the protonated amine of the ligand and a critical aspartate residue (Asp98) in SERT's transmembrane domain 1 (TM1). plos.org Other important interactions include hydrogen bonds and hydrophobic contacts with residues in other transmembrane domains, such as TM3, TM6, and TM8. nih.govplos.org

Table 2: Key Residues in the SERT S1 Binding Site Interacting with SSRIs

Residue Transmembrane Helix (TM) Potential Interaction Type
Asp98 TM1 Ionic, Hydrogen Bond
Tyr95 TM1 Hydrogen Bond, Aromatic
Ile172 TM3 Hydrophobic
Tyr176 TM3 Hydrogen Bond, Aromatic
Phe335 TM6 Aromatic, Hydrophobic
Ser438 TM8 Hydrogen Bond

This table is compiled from findings in molecular docking studies of various SSRIs with the serotonin transporter. nih.govplos.orgabap.co.in

Cytochrome P450 (CYP) Enzymes: CYP enzymes are critical for drug metabolism. researchgate.net Docking this compound into the active sites of various CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) can help predict which enzymes are responsible for its metabolism and whether it might act as an inhibitor of these enzymes. pharmaexcipients.comnih.gov Successful docking with a high affinity score to a particular CYP isoform suggests a potential for interaction, which could lead to drug-drug interactions if other co-administered drugs are metabolized by the same enzyme. rsc.org

The principles of molecular docking can be expanded to screen large databases of compounds virtually. acs.org In the context of this compound, researchers could perform substructure searches to find analogues in chemical databases. These analogues would then be filtered based on physicochemical properties (e.g., Lipinski's rule of five) and docked into the SERT binding site. Compounds that show favorable docking scores and interaction patterns similar to known inhibitors would be prioritized for synthesis and in vitro testing. This multistep in silico approach accelerates the discovery of novel compounds with desired biological activity. acs.org

Prediction of Binding Modes and Affinities with Target Proteins (e.g., Serotonin Transporter, Cytochrome P450 enzymes)

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net This allows for the assessment of the stability of the predicted binding pose and the dynamics of the interactions. researchgate.net

By placing the docked complex of this compound and its target protein (e.g., SERT) in a simulated physiological environment (water, ions), MD simulations can track the conformational changes in both the ligand and the protein. plos.orgnih.gov Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, are monitored to assess the stability of the complex. researchgate.net A stable complex will show minimal fluctuations in RMSD over the simulation time.

MD simulations can also reveal the persistence of key interactions identified in docking. For instance, the simulation can show how long the crucial hydrogen bond between the ligand's amine and SERT's Asp98 remains intact. plos.org These simulations provide a more realistic and detailed understanding of the ligand-protein recognition process, capturing the flexibility of the protein and the dynamic nature of the non-covalent interactions that govern binding. nih.govvolkamerlab.org

Table of Mentioned Compounds

Compound Name
This compound
Fluvoxamine
Serotonin
Citalopram
Fluoxetine (B1211875)
Paroxetine (B1678475)
Sertraline
Venlafaxine
Imipramine
Desipramine
Clomipramine
Cocaine
Ketoconazole
Omeprazole
Quinidine
Sulfaphenazole

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Modeling using In Silico Approaches

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and development, offering the ability to predict the pharmacokinetic properties of a compound before it undergoes expensive and time-consuming laboratory testing. nih.gov These predictive models use the chemical structure of a molecule to estimate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. nih.gov By leveraging sophisticated algorithms and vast databases of experimental data, software can calculate key physicochemical properties and predict how a compound will behave in a biological system. arabjchem.org This approach is particularly valuable for evaluating metabolites or impurities, such as this compound, where extensive empirical data may be lacking.

In silico tools like ADMET Predictor®, SwissADME, and admetSAR are frequently used to model the relationship between a compound's physicochemical characteristics (e.g., lipophilicity, solubility, polar surface area) and its pharmacokinetic behavior. arabjchem.orgmdpi.com These models are built upon Quantitative Structure-Activity Relationships (QSAR), which correlate structural or property descriptors of compounds with their biological activities. mdpi.com For fluvoxamine and its related compounds, such models can predict interactions with metabolic enzymes and transporters, blood-brain barrier permeability, and potential for biotransformation. arabjchem.orgisisn.org

Detailed Research Findings

While specific in silico ADME studies dedicated exclusively to this compound are not prevalent in the literature, its properties can be predicted based on its structure and by drawing comparisons with the parent compound, fluvoxamine. This compound, also known as Fluvoxamine EP Impurity A, is a known impurity and metabolite of fluvoxamine. guidechem.comscbt.comfrontiersin.org Its structure differs from fluvoxamine by the absence of a methoxy (B1213986) group on the pentanone moiety. nih.govwikipedia.org

The initial step in predictive ADME modeling involves calculating fundamental physicochemical properties. These descriptors are critical inputs for the algorithms that forecast the compound's fate in the body.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC₁₄H₁₉F₃N₂O guidechem.comnih.gov
Molecular Weight288.31 g/mol nih.govnih.gov
XLogP3-AA (Lipophilicity)3.5 guidechem.comnih.gov
Topological Polar Surface Area (TPSA)47.6 Ų guidechem.comnih.gov
Hydrogen Bond Donor Count1 guidechem.com
Hydrogen Bond Acceptor Count6 guidechem.com
Rotatable Bond Count7 guidechem.com

Based on these computed properties, a predictive ADME profile can be constructed:

Absorption: The molecular weight of this compound (288.31 g/mol ) is well within the range for good oral absorption, as defined by guidelines like Lipinski's Rule of Five. Its predicted lipophilicity (XLogP3-AA of 3.5) suggests good membrane permeability. The Topological Polar Surface Area (TPSA) of 47.6 Ų is also favorable for passive absorption and suggests a high probability of penetrating the central nervous system (CNS). mdpi.com The parent drug, fluvoxamine, is almost completely absorbed from the gastrointestinal tract, and this metabolite is expected to behave similarly. nih.gov

Distribution: The compound's lipophilicity suggests it would be widely distributed in the body. Fluvoxamine has a plasma protein binding of approximately 77%, which is relatively low compared to other SSRIs. nih.gov Given its similar structure, this compound is predicted to have a comparable, moderate level of plasma protein binding. Its low TPSA and favorable LogP also indicate a high likelihood of crossing the blood-brain barrier, a characteristic shared with fluvoxamine. mdpi.com

Metabolism: Fluvoxamine undergoes extensive hepatic metabolism, primarily via oxidative demethylation and deamination, with Cytochrome P450 (CYP) enzymes CYP2D6 and CYP1A2 playing major roles. frontiersin.orgnih.gov Since this compound lacks the methoxy group, it cannot undergo O-demethylation. Its metabolism would likely proceed through other pathways common to fluvoxamine, such as oxidation of the alkyl chain or N-dealkylation of the aminoethyl group. In silico models predict that fluvoxamine and its analogs can act as inhibitors of several CYP enzymes, particularly CYP1A2, CYP2C19, and CYP2D6. mdpi.comisisn.orgfrontiersin.org It is therefore plausible that this compound could also inhibit these enzymes, potentially leading to drug-drug interactions if co-administered with other medications metabolized by these pathways.

Excretion: Like its parent compound, this compound is expected to be eliminated from the body primarily after metabolic conversion into more polar, water-soluble compounds. These metabolites are then predominantly excreted via the kidneys into the urine. nih.gov Unchanged parent drug excretion for fluvoxamine is typically negligible (less than 4%), a pattern anticipated for this metabolite as well. psychiatrist.com

Table 2: Summary of Predicted ADME Profile for this compound

ADME ParameterPredictionBasis of Prediction
Oral BioavailabilityHighCompliance with Lipinski's rules (MW < 500, LogP < 5, H-bond donors/acceptors within limits). guidechem.comnih.gov
Blood-Brain Barrier (BBB) PenetrationHighLow TPSA (47.6 Ų) and high lipophilicity (XLogP 3.5). guidechem.comnih.gov
Plasma Protein BindingModerateInference from parent compound fluvoxamine (~77% bound). nih.gov
Primary Metabolic EnzymesCYP450 family (e.g., CYP2D6, CYP1A2, CYP3A4)Inference from fluvoxamine's known metabolic pathways (excluding O-demethylation). frontiersin.orgnih.gov
CYP Inhibition PotentialLikely inhibitor of CYP1A2, CYP2C19, CYP2D6Fluvoxamine is a known inhibitor of these enzymes. mdpi.comisisn.org
Primary Route of ExcretionRenal (as metabolites)Common pathway for xenobiotics after hepatic metabolism. nih.govpsychiatrist.com

Stereochemical Considerations in Desmethoxy Fluvoxamine Research

Analysis of Chiral Properties and Potential Isomeric Forms

The parent compound, fluvoxamine (B1237835), is a notable exception among many selective serotonin (B10506) reuptake inhibitors (SSRIs) in that it does not possess a traditional chiral center, which is typically a carbon atom bonded to four different groups. psychiatrist.comresearchgate.netsemanticscholar.orgnih.gov However, its structure contains a carbon-nitrogen double bond (C=N) within the oxime functional group, which gives rise to geometric isomerism. researchgate.netnih.gov This results in two possible isomers: E (from the German entgegen, meaning "opposite") and Z (from zusammen, meaning "together"). The clinically administered form of fluvoxamine consists almost entirely of the E isomer. researchgate.net

The primary metabolic pathway for fluvoxamine involves oxidative demethylation of the methoxy (B1213986) group, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6. researchgate.netpharmgkb.org This biotransformation yields Desmethoxy Fluvoxamine, which is also referred to in literature as fluvoxaminoalcohol. pharmgkb.orgnih.gov Crucially, this metabolic step converts a prochiral center in fluvoxamine into a new chiral center in this compound. The carbon atom that was attached to the methoxy group becomes a hydroxylated stereocenter, capable of existing in either an R or S configuration.

Consequently, this compound possesses two distinct sources of stereoisomerism: the geometric isomerism of the oxime bond and the point chirality at the newly formed alcohol group. This combination results in four potential stereoisomeric forms.

Table 1: Potential Stereoisomers of this compound

This interactive table outlines the four possible stereoisomers based on the geometric and chiral properties of the molecule.

Isomer NameOxime Bond GeometryChiral Center ConfigurationRelationship to (E, R) Isomer
(E, R)-Desmethoxy FluvoxamineE (trans)RReference
(E, S)-Desmethoxy FluvoxamineE (trans)SEnantiomer
(Z, R)-Desmethoxy FluvoxamineZ (cis)RDiastereomer
(Z, S)-Desmethoxy FluvoxamineZ (cis)SDiastereomer

Methodologies for Stereoselective Synthesis of Enantiomers or Diastereomers for Research

The direct stereoselective synthesis of a drug metabolite like this compound is uncommon in research. Instead, scientific investigation typically relies on the isolation and separation of stereoisomers from a mixture. The primary methodologies for obtaining specific enantiomers or diastereomers of this compound for research purposes involve advanced chromatographic techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose. This method utilizes a chiral stationary phase (CSP) within the HPLC column. The CSP is composed of a single enantiomer of a chiral substance, which creates a chiral environment. When a racemic or diastereomeric mixture of this compound is passed through the column, the different stereoisomers interact with the CSP with varying affinities, causing them to travel through the column at different rates and enabling their separation and collection as distinct fractions. researchgate.net

Another approach involves the separation of the geometric isomers of the parent drug, fluvoxamine, first. The E and Z isomers of fluvoxamine can be separated, and then each can be subjected to in vitro metabolic systems (such as liver microsomes) to generate the corresponding chiral metabolites, which can then be further purified if necessary. nih.gov

Table 2: Representative Methodology for Stereoselective Separation

This table details a typical experimental setup for the analytical or preparative separation of this compound enantiomers using chiral HPLC.

ParameterDescriptionPurpose
Technique Chiral High-Performance Liquid Chromatography (HPLC)To separate enantiomers based on differential interaction with a chiral environment.
Stationary Phase Chiral Column (e.g., polysaccharide-based like Chiralpak AD-H)Provides the chiral environment necessary for separation.
Mobile Phase A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol)Elutes the compounds from the column; the ratio is optimized for best resolution.
Detection UV DetectorTo monitor the elution of the separated isomers from the column.
Sample Mixture of this compound isomers dissolved in mobile phaseThe analyte mixture to be separated.
Outcome Separate peaks corresponding to each enantiomer, allowing for quantification or collection.Isolation of pure enantiomers for further study.

Investigations into Stereoselective Metabolic Transformations in Preclinical Models

The transformation of fluvoxamine into this compound is a prime example of stereoselective metabolism. Although the substrate (fluvoxamine) is achiral, the enzyme responsible for its metabolism, CYP2D6, is a chiral protein. researchgate.netpharmgkb.org The active site of an enzyme is a complex, three-dimensional chiral environment. Consequently, when a prochiral substrate like fluvoxamine binds to the active site of CYP2D6, the enzyme can catalyze the reaction in a spatially-guided manner, leading to the preferential formation of one enantiomer (R or S) of the chiral product, this compound.

Investigating the degree of this stereoselectivity is a key goal in preclinical research. Such studies are typically conducted using in vitro models that replicate metabolic processes. researchgate.netnih.gov The most common models include:

Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum isolated from human liver tissue, containing a high concentration of CYP enzymes, including CYP2D6. Incubating fluvoxamine with HLMs allows researchers to measure the formation of this compound metabolites.

Recombinant CYP Enzymes: These are specific CYP isoenzymes (like CYP2D6) produced in and purified from cell lines. Using a recombinant enzyme confirms which specific enzyme is responsible for the metabolic step and its inherent stereoselectivity without interference from other enzymes. nih.gov

In a typical experiment, fluvoxamine would be incubated with the enzyme source and necessary co-factors (e.g., NADPH). After a set time, the reaction is stopped, and the resulting mixture is analyzed using a chiral analytical method, such as the chiral HPLC described previously, to quantify the amounts of (R)- and (S)-Desmethoxy Fluvoxamine produced. This allows researchers to determine the enantiomeric excess (e.e.), which reveals the stereoselective preference of the enzyme.

Table 3: Typical Design for an In Vitro Stereoselective Metabolism Study

This table outlines the components and procedure for a preclinical experiment to determine the stereoselectivity of this compound formation.

ComponentDescriptionRationale
Enzyme Source Human Liver Microsomes (HLMs) or recombinant human CYP2D6Provides the catalytic machinery for the metabolic reaction. nih.gov
Substrate Fluvoxamine (E-isomer)The parent compound that is converted to the metabolite.
Cofactor System NADPH-regenerating systemProvides the reducing equivalents required for CYP450 enzyme function.
Incubation Performed at 37°C in a buffered solutionMimics physiological temperature and pH conditions.
Analysis Chiral HPLC-MS/MSSeparates and quantifies the exact amounts of (R)- and (S)-Desmethoxy Fluvoxamine formed.
Primary Endpoint Enantiomeric Ratio (R vs. S)Determines the stereochemical preference of the metabolic transformation.

Q & A

Q. What ethical frameworks apply when designing clinical trials for this compound in vulnerable populations (e.g., geriatric patients)?

  • Methodological Answer : Follow ICH-GCP guidelines: obtain informed consent with capacity assessments, minimize risks via dose escalation protocols, and establish Data Safety Monitoring Boards (DSMBs). Justify inclusion criteria with demographic-specific pharmacokinetic data. Reference the Declaration of Helsinki and local IRB approvals in trial registries (e.g., ClinicalTrials.gov ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.